1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil
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Overview
Description
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil is a nucleoside analog, which means it is a compound structurally similar to naturally occurring nucleosides. Nucleosides are the building blocks of nucleic acids like DNA and RNA.
Preparation Methods
The synthesis of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil typically involves the glycosylation of a uracil derivative with a xylofuranose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can undergo various chemical reactions, including:
Scientific Research Applications
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the mechanisms of nucleoside transport and metabolism.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil involves its incorporation into nucleic acids, where it can interfere with the normal processes of DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include nucleoside transporters and enzymes involved in nucleic acid synthesis .
Comparison with Similar Compounds
1-(b-D-Xylofuranosyl)-5-trifluoromethyluracil can be compared to other nucleoside analogs such as:
1-(b-D-Xylofuranosyl)-5-fluorouracil: This compound is also used in anticancer therapies and has a similar mechanism of action.
1-(b-D-Xylofuranosyl)uracil: This compound is used in antiviral therapies and has a similar structure but lacks the trifluoromethyl group.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: This compound has been studied for its antiproliferative activity against tumor cells
These comparisons highlight the unique properties of this compound, such as its trifluoromethyl group, which can enhance its biological activity and stability .
Properties
Molecular Formula |
C10H11F3N2O6 |
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Molecular Weight |
312.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O6/c11-10(12,13)3-1-15(9(20)14-7(3)19)8-6(18)5(17)4(2-16)21-8/h1,4-6,8,16-18H,2H2,(H,14,19,20)/t4-,5+,6?,8-/m1/s1 |
InChI Key |
UEJHQHNFRZXWRD-CAXIXURWSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)C(F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C(F)(F)F |
Origin of Product |
United States |
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